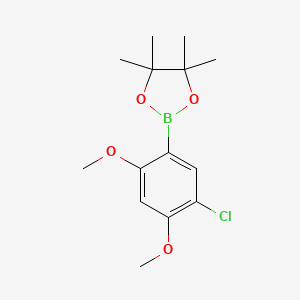

(5-fluoro-1H-indazol-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-fluoro-1H-indazol-4-yl)boronic acid” is a chemical compound . It is used as a reactant for the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

Synthesis Analysis

The synthesis of indazole-containing compounds, such as “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of “this compound” is C7H6BFN2O2 . Its average mass is 179.944 Da and its monoisotopic mass is 180.050644 Da .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of various drugs due to their broad range of chemical and biological properties .科学的研究の応用

Material Science and Diagnostic Applications

Fluorescent Materials for Medical Diagnostics : Boronic acid derivatives, particularly those based on the BODIPY fluorophore platform, have gained attention for their applications in medical diagnostics and treatment. Their high fluorescent intensity and low toxicity make them suitable for bioimaging and labeling biomolecules. This has led to advancements in developing multifunctional drug carriers for cancer treatment, where the integration of BODIPY into drug carriers enhances therapeutic efficiency and allows real-time imaging of drug delivery processes (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Medicinal Chemistry

Boronic Acid Drugs : The incorporation of boronic acids into drug discovery has increased, with several boronic acid drugs now approved by regulatory agencies. These compounds are valued for potentially enhancing drug potency and improving pharmacokinetic profiles. Research in this area explores the synthetic developments and rationalizations for incorporating boronic acids into organic compounds, aiming to utilize these properties in future medicinal applications (Plescia & Moitessier, 2020).

Benzoxaboroles in Therapeutics : Benzoxaborole compounds, which contain boron-heterocyclic scaffolds, have been explored for their broad spectrum of medicinal applications. This includes the development of antibacterial, antifungal, anti-protozoal, and anti-viral agents. Two benzoxaborole derivatives have been approved for clinical use, demonstrating the versatility and potential of boron-containing compounds in drug development (Nocentini, Supuran, & Winum, 2018).

Environmental Science

Boron Removal Technologies : In the context of environmental science, research has focused on the removal of boron, particularly from seawater in desalination applications. Studies have summarized the current knowledge on boron removal using reverse osmosis (RO) and nanofiltration (NF) membranes. This includes understanding the speciation of boric acid and how it affects boron rejection by NF/RO membranes, which is crucial for optimizing processes to meet drinking water standards (Tu, Nghiem, & Chivas, 2010).

作用機序

Target of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

Compounds containing the indazole moiety have been known to interact with various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c .

Result of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c to maintain its stability .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid can be achieved through a Suzuki coupling reaction between 5-fluoro-1H-indazole and boronic acid.", "Starting Materials": [ "5-fluoro-1H-indazole", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 5-fluoro-1H-indazole and boronic acid in a suitable solvent such as DMF or DMSO.", "Add a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to the reaction mixture.", "Heat the reaction mixture to a suitable temperature, typically between 80-120°C, under an inert atmosphere.", "After completion of the reaction, cool the mixture and filter off any solids.", "Wash the solids with a suitable solvent and combine the filtrate and washings.", "Concentrate the combined solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography to obtain (5-fluoro-1H-indazol-4-yl)boronic acid." ] } | |

| 1808997-66-1 | |

分子式 |

C7H6BFN2O2 |

分子量 |

179.9 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。